Ethyl 2,4-dibromo-5-fluorophenylacetate
Overview
Description
Ethyl 2,4-dibromo-5-fluorophenylacetate is an organic compound that belongs to the class of phenylacetates It is characterized by the presence of bromine and fluorine atoms attached to the phenyl ring, making it a halogenated derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4-dibromo-5-fluorophenylacetate typically involves the bromination and fluorination of phenylacetate derivatives. One common method includes the bromination of ethyl phenylacetate using bromine in the presence of a catalyst, followed by fluorination using a fluorinating agent such as Selectfluor. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired substitution pattern on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques. The choice of reagents and catalysts is crucial to minimize by-products and ensure the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dibromo-5-fluorophenylacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The ester group can be oxidized to form carboxylic acids or reduced to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetates, while oxidation and reduction can produce carboxylic acids and alcohols, respectively.
Scientific Research Applications
Ethyl 2,4-dibromo-5-fluorophenylacetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2,4-dibromo-5-fluorophenylacetate involves its interaction with molecular targets through its halogenated phenyl ring. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl bromodifluoroacetate: Similar in structure but contains difluoromethyl groups instead of bromine and fluorine on the phenyl ring.
Ethyl 2,4-dibromoacetate: Lacks the fluorine atom, making it less versatile in certain chemical reactions.
Ethyl 2,4-difluorophenylacetate: Contains fluorine atoms but lacks bromine, affecting its reactivity and applications.
Uniqueness
Ethyl 2,4-dibromo-5-fluorophenylacetate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination enhances its reactivity and allows for a broader range of chemical transformations compared to similar compounds. Its unique structure also contributes to its potential biological activities and applications in various fields.
Properties
IUPAC Name |
ethyl 2-(2,4-dibromo-5-fluorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2FO2/c1-2-15-10(14)4-6-3-9(13)8(12)5-7(6)11/h3,5H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKISRPWTJHHBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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